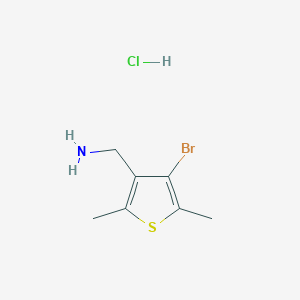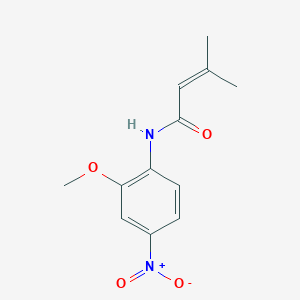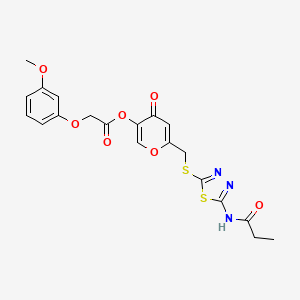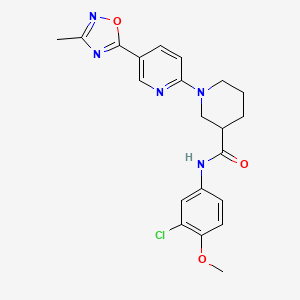![molecular formula C14H16ClNO2 B2386904 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097866-54-9](/img/structure/B2386904.png)
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its inhibition of 11β-HSD1. This enzyme is responsible for the conversion of cortisone to cortisol, which is a key step in the production of cortisol. Inhibition of this enzyme leads to a decrease in cortisol production, which has been suggested to have therapeutic effects on various metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, with IC50 values in the low nanomolar range. In vivo studies have shown that this compound can reduce cortisol levels in various animal models, including mice and rats. Additionally, this compound has been shown to have anti-inflammatory effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide in lab experiments include its potency as an inhibitor of 11β-HSD1, its ability to reduce cortisol levels, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide include further studies on its safety and efficacy in humans, as well as its potential therapeutic applications in various metabolic disorders. Additionally, future research could focus on the development of more potent and selective inhibitors of 11β-HSD1, as well as the identification of other potential targets for the treatment of metabolic disorders.
Synthesis Methods
The synthesis of 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has been achieved using various methods, including the reaction of 3-chlorobenzoyl chloride with 1-hydroxycyclohex-2-en-1-ylmethanol in the presence of a base, and the reaction of 3-chlorobenzoic acid with 1-hydroxycyclohex-2-en-1-ylmethanol in the presence of a coupling agent. The yield and purity of the compound depend on the specific method used.
Scientific Research Applications
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has been the subject of scientific research due to its potential therapeutic applications. It has been studied as a potential inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol, a stress hormone. Inhibition of this enzyme has been suggested as a potential treatment for various metabolic disorders, including obesity, type 2 diabetes, and hypertension.
properties
IUPAC Name |
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-12-6-4-5-11(9-12)13(17)16-10-14(18)7-2-1-3-8-14/h2,4-7,9,18H,1,3,8,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIODXAJPEOKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)

![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)
![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)





![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine](/img/structure/B2386844.png)